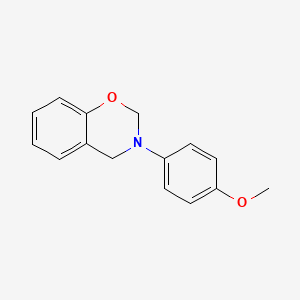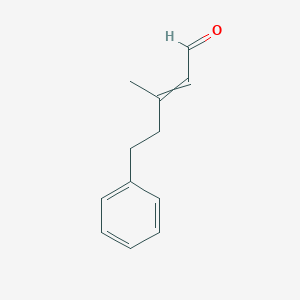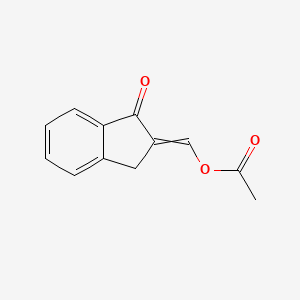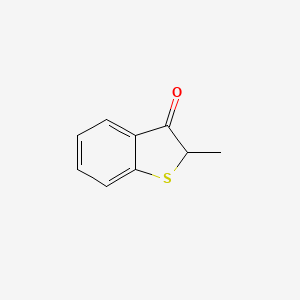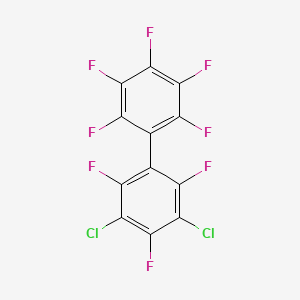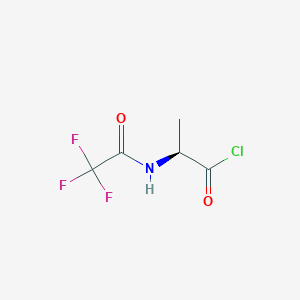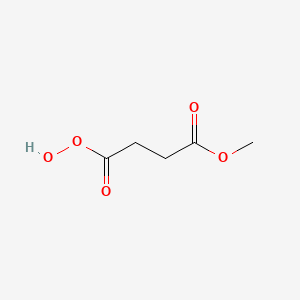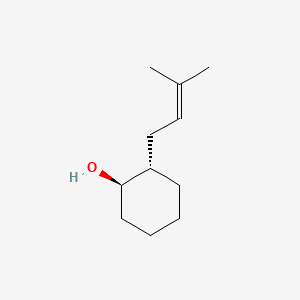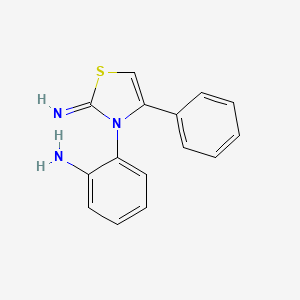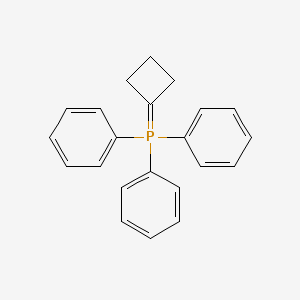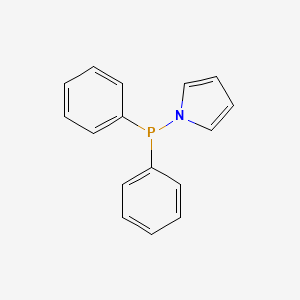
5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine is an organic compound that belongs to the class of heterocyclic compounds known as dithiines. These compounds are characterized by a six-membered ring containing two sulfur atoms. The presence of a chlorine atom and a phenyl group in its structure makes this compound a unique and interesting compound for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine typically involves the chlorination of 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiine-2-one. This process can be carried out using sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is usually conducted under controlled conditions to ensure the selective formation of the desired chlorinated product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.
化学反应分析
Types of Reactions
5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore for developing new drugs.
Industry: It can be used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur-containing biomolecules.
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
Diazepam: A well-known anxiolytic drug with a similar heterocyclic structure.
Uniqueness
5-Chloro-6-phenyl-2,3-dihydro-1,4-dithiine stands out due to its unique combination of a chlorine atom and a phenyl group within the dithiine ring
属性
CAS 编号 |
54079-84-4 |
|---|---|
分子式 |
C10H9ClS2 |
分子量 |
228.8 g/mol |
IUPAC 名称 |
5-chloro-6-phenyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C10H9ClS2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI 键 |
RWZRUYOOWQWBSC-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=C(S1)C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)
